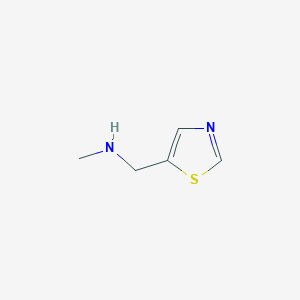

Methyl-thiazol-5-ylmethyl-amine

Descripción

Propiedades

IUPAC Name |

N-methyl-1-(1,3-thiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-6-2-5-3-7-4-8-5/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDWIWZWZZLCGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669221 | |

| Record name | N-Methyl-1-(1,3-thiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933751-05-4 | |

| Record name | N-Methyl-1-(1,3-thiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(1,3-thiazol-5-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl Thiazol 5 Ylmethyl Amine and Analogues

Established Synthetic Pathways for the Thiazole (B1198619) Ring System

The thiazole ring is a fundamental heterocyclic structure present in numerous natural products and pharmacologically active compounds. chemicalbook.comresearchgate.net Several classical and modern methods have been established for its synthesis.

The most prominent and widely used method is the Hantzsch thiazole synthesis , first reported in 1887. chemicalbook.comchemhelpasap.comcutm.ac.in This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comcutm.ac.in The process is known for being high-yielding and relatively simple to perform. chemhelpasap.com The mechanism initiates with an S_N2 reaction, followed by an intramolecular attack of the nitrogen on the ketone carbonyl, leading to the formation of the thiazole ring. chemhelpasap.com Variations of this synthesis can utilize different starting materials, such as α-haloaldehydes or ammonium (B1175870) dithiocarbonate in place of thioamides. chemicalbook.com A solvent-free and catalyst-free Hantzsch condensation of 2-bromoacetophenones with thiourea (B124793) has been shown to produce 2-aminothiazoles in good yields within seconds. organic-chemistry.org Microwave-assisted Hantzsch synthesis has also been employed to improve reaction times and yields. nih.gov

Other notable methods for constructing the thiazole ring include:

Gabriel Synthesis: This method prepares parent and 2,5-disubstituted thiazoles from the reaction of α-acylamino ketones or amino acetals with phosphorus pentasulfide. chemicalbook.com

Cook-Heilbron Synthesis: This pathway involves the reaction of α-aminonitriles with carbon disulphide to yield substituted thiazoles. cutm.ac.in

Rearrangement of α-thiocyanoketones: Substituted thiazoles can be formed through the cyclization of α-thiocyano ketones in the presence of a strong acid like concentrated sulfuric acid. cutm.ac.in

From Vinyl Bromides: Intramolecular nucleophilic substitution of certain vinyl bromides can also lead to the formation of substituted thiazoles. cutm.ac.in

Cascade Annulation of Enaminones: A more recent method involves the Dess–Martin periodinane (DMP) mediated reaction of tertiary enaminones with potassium thiocyanate (B1210189) to produce thiazole-5-carbaldehydes. acs.orgresearchgate.netnih.gov This process involves a cascade of reactions including hydroxyl thiocyanation, intramolecular hydroamination, and thiazole annulation. acs.org

These established pathways provide a versatile toolkit for chemists to construct a wide array of thiazole-containing molecules.

Targeted Synthesis of Methyl-thiazol-5-ylmethyl-amine and its Functionalized Derivatives

The direct synthesis of this compound and its derivatives often involves multi-step sequences that first construct a functionalized thiazole core, which is then elaborated to the final amine.

Condensation Reactions in Thiazole Ring Formation

Condensation reactions are central to the formation of the thiazole ring in many synthetic routes. The Hantzsch synthesis is a prime example of a condensation reaction, where an α-halocarbonyl compound reacts with a thioamide or thiourea. organic-chemistry.orgekb.eg This reaction is a cornerstone for creating a variety of substituted thiazoles. For instance, the reaction of 2-bromoacetophenone (B140003) with thiourea in methanol (B129727) yields 2-amino-4-phenylthiazole. chemhelpasap.com The versatility of this reaction allows for the introduction of various substituents onto the thiazole ring by choosing appropriately substituted starting materials.

Another key condensation reaction in the synthesis of precursors to the target compound is the Claisen-Schmidt condensation. This reaction is used to form chalcones, which can be important intermediates. For example, 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (B1602948) can be reacted with various aromatic aldehydes to produce thiazole-based chalcones. nih.gov These chalcones can then be further modified.

The synthesis of thiamine (B1217682) (Vitamin B1), which contains a substituted thiazole moiety, provides a well-documented example of thiazole ring formation through condensation. nih.gov The classical synthesis by Williams and Cline involved the quaternization of 5-(2-hydroxyethyl)-4-methylthiazole with 4-amino-5-ethoxymethyl-2-methylpyrimidine. nih.govresearchgate.net The thiazole portion itself is typically synthesized through complex condensation pathways. asm.org

Multi-Step Synthesis Approaches for Complex this compound Analogues

Synthesizing complex analogues of this compound often requires multi-step reaction sequences. These sequences allow for the precise installation of various functional groups and the construction of intricate molecular architectures.

A common strategy involves the initial synthesis of a core thiazole structure, which is then subjected to further chemical transformations. For example, a 2,4-disubstituted thiazole can be prepared via the Hantzsch synthesis. nih.gov This initial thiazole can then undergo a series of reactions, such as acylation, cyclization, or substitution, to build up the desired complexity.

One illustrative multi-step synthesis involves the preparation of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. nih.gov This synthesis starts with the reaction of 2-bromo-1-phenylethanones with thiazol-2-amine to form 6-phenylimidazo[2,1-b]thiazoles. These are then reacted with chloroacetylchloride to produce 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones. Finally, a Hantzsch reaction of these ethanone (B97240) derivatives with substituted thioureas yields the complex target molecules. nih.gov

Another approach could involve the synthesis of a key intermediate like thiazole-5-carbaldehyde. ontosight.ai This aldehyde can then be subjected to reductive amination with methylamine (B109427) to furnish this compound. The synthesis of thiazole-5-carbaldehyde itself can be achieved through various methods, including the oxidation of the corresponding alcohol, 4-methyl-5-hydroxymethyl thiazole, using oxidizing agents like pyridinium (B92312) chlorochromate or a Jones reagent. google.com

The following table outlines a general multi-step approach for a hypothetical analogue:

| Step | Reaction | Starting Materials | Product | Purpose |

|---|---|---|---|---|

| 1 | Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Substituted Thiazole | Formation of the core thiazole ring. chemhelpasap.comcutm.ac.in |

| 2 | Functional Group Interconversion | Substituted Thiazole | Functionalized Thiazole Intermediate (e.g., aldehyde, halide) | Introduction of a handle for further modification. |

| 3 | Coupling or Condensation | Functionalized Thiazole, Amine/Other Nucleophile | Complex Thiazole Analogue | Attachment of the final side chains or ring systems. |

Molecular Hybridization Strategies in Scaffold Design

Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activities. ekb.egacs.org The thiazole scaffold is a popular component in such hybrid molecules due to its diverse pharmacological properties. researchgate.net

This strategy aims to improve drug efficacy, overcome drug resistance, and reduce toxicity. acs.org By linking a thiazole moiety to another heterocyclic system, such as a pyrazoline, pyrazole, or coumarin, novel compounds with a broad spectrum of biological activities can be generated. ekb.egacs.org

For example, thiazolyl-pyrazoline hybrids have been synthesized and shown to possess a range of medicinal properties. ekb.egacs.org The synthesis of these hybrids often involves the reaction of a thiazole-containing chalcone (B49325) with a hydrazine (B178648) derivative to form the pyrazoline ring. Similarly, thiazole-chalcone hybrids themselves have been investigated for their biological potential. nih.gov

The design of these hybrid molecules is often guided by the known biological activities of the individual components. The goal is to create a new molecule where the two parts work in concert to achieve a desired therapeutic effect.

Derivatization Methods for Structural Diversity

To explore the structure-activity relationships of this compound analogues, a variety of derivatization methods can be employed to create a library of structurally diverse compounds. These methods typically involve modifying the core thiazole structure or the amine functionality.

Common derivatization strategies include:

N-Acylation: The amine group of this compound can be acylated with various acid chlorides or anhydrides to introduce a range of substituents. nih.gov

N-Alkylation/Arylation: The amine can also be further alkylated or arylated to introduce different groups.

Modification of the Thiazole Ring: Substituents on the thiazole ring can be introduced or modified. For example, if the synthesis starts with a 2-aminothiazole (B372263) derivative, this amino group can be a site for further reactions. nih.gov Halogenation of the thiazole ring can introduce a handle for cross-coupling reactions, allowing for the attachment of various aryl or alkyl groups.

Condensation Reactions: As mentioned previously, the aldehyde precursor to the target amine can be condensed with a variety of amines or other nucleophiles to generate a diverse set of imines or other derivatives. nih.gov

These derivatization methods are crucial for optimizing the properties of a lead compound and for developing a comprehensive understanding of its biological activity.

Advanced Synthetic Techniques and Optimization for this compound Production

To improve the efficiency and sustainability of the synthesis of this compound and its analogues, advanced synthetic techniques and optimization strategies are being explored.

One key area of advancement is the use of microwave-assisted synthesis . nih.gov Microwave heating can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reactions compared to conventional heating methods. nih.gov The Hantzsch thiazole synthesis, for example, has been successfully adapted to microwave conditions. nih.gov

Catalyst-free and solvent-free conditions are also being investigated to develop more environmentally friendly synthetic routes. organic-chemistry.org For instance, a solvent-free Hantzsch condensation has been reported to proceed rapidly and with high efficiency. organic-chemistry.org

Flow chemistry represents another advanced technique that can offer significant advantages for the production of fine chemicals. By performing reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters, improve safety, and facilitate scale-up.

Optimization of reaction conditions is also crucial. This can involve screening different solvents, bases, catalysts, and temperature profiles to maximize the yield and purity of the desired product. Design of Experiments (DoE) can be a powerful tool for systematically optimizing multiple reaction variables simultaneously.

These advanced techniques and optimization strategies are essential for developing robust, scalable, and cost-effective processes for the production of this compound and its derivatives for further research and potential applications.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. nih.gov This approach is particularly effective for the synthesis of heterocyclic compounds like thiazole derivatives due to the ability of polar reactants and solvents to efficiently absorb microwave energy. nih.govjocpr.com

The synthesis of thiazole analogues can be significantly expedited using microwave irradiation. For instance, in a one-pot, three-component reaction to form highly substituted 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, microwave heating drastically reduced the reaction time compared to traditional methods. clockss.org While conventional heating in refluxing acetic acid for 48 hours produced a yield of approximately 30%, subjecting the reaction mixture to microwave irradiation at 350W and 80°C for just 30 minutes resulted in a significantly improved yield of 89%. clockss.org

Similarly, the synthesis of other thiazole derivatives benefits from microwave technology. The preparation of novel hydrazinyl thiazole derivatives has been achieved in remarkably short times (30–175 seconds) under solvent- and catalyst-free microwave conditions. nih.gov Optimization of reaction parameters is crucial; studies have shown that for certain thiazole syntheses, using ethanol (B145695) as a solvent with a catalytic amount of acetic acid under microwave irradiation (210W, 70°C) can lead to high yields of 88–93% in just 5–8 minutes. nih.gov

The table below summarizes representative examples of microwave-assisted synthesis for thiazole analogues, highlighting the reaction conditions and outcomes.

| Reactants | Conditions | Time | Yield | Reference |

| Thiazol-2-amine, Benzaldehyde, Ethyl acetoacetate | Acetic acid, 350W, 80°C | 30 min | 89% | clockss.org |

| 2-Aminobenzo[d]thiazole, Aldehyde, Ethyl acetoacetate | Acetic acid, 350W | Not specified | 85–93% | clockss.org |

| Thiocarbohydrazide, Aldehydes, α-bromoketones | Ethanol, Acetic acid (catalyst), 210W, 70°C | 5–8 min | 88–93% | nih.gov |

| 1,2,3-Triazoles, Primary aromatic amine, Thioglycolic acid | Microwave irradiation (conditions not specified) | 5–10 min | ~+10-20% vs TH | nih.gov |

This table presents data from various studies on thiazole analogues to illustrate the effectiveness of microwave-assisted synthesis.

Catalyst-Mediated Reactions, including Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Catalyst-mediated reactions are fundamental to modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. For the synthesis of analogues of this compound, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a particularly relevant and powerful tool. nih.gov This reaction, a cornerstone of "click chemistry," facilitates the covalent linking of a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. researchgate.netnih.gov

The CuAAC reaction is known for its reliability, high yields, and mild reaction conditions. nih.gov The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. researchgate.net This catalytic cycle allows for the creation of complex molecular architectures that might be difficult to access through other means.

To generate an analogue of this compound using this method, a precursor containing a thiazole ring would be functionalized with either an azide or a terminal alkyne group. This thiazole-containing building block can then be "clicked" with a corresponding reaction partner. For example, a thiazole derivative bearing an alkyne group could be reacted with an azide-containing molecule in the presence of a copper(I) catalyst, such as copper(I) iodide or copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, to form a stable thiazole-triazole conjugate. researchgate.net The versatility of this reaction allows for the incorporation of a wide variety of substituents on the other side of the newly formed triazole ring.

Yield and Purity Optimization in Synthetic Procedures

Optimizing the yield and purity of a target compound is a critical aspect of chemical synthesis. This is achieved through the systematic variation of reaction parameters such as temperature, solvent, catalyst, and reaction time.

In the synthesis of thiazole derivatives, a shift from conventional heating to microwave irradiation has been shown to be a highly effective optimization strategy. As detailed in the synthesis of 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, optimizing the microwave conditions by adjusting the power and temperature led to a dramatic increase in yield from 30% to 89%. clockss.org Attempting the same reaction under solvent-free conditions, however, proved unsuccessful, highlighting that the interplay between heating method and reaction medium is crucial. clockss.org

The choice of catalyst and solvent system is also paramount. In various syntheses of thiazole derivatives, screening different solvents (e.g., methanol, ethanol, DMSO) and catalysts (e.g., acetic acid, sulfuric acid) identified the optimal combination for achieving high yields (88–93%) and purity in minimal time. nih.gov For copper-catalyzed reactions, the choice of the copper salt and any associated ligands can significantly influence the reaction outcome. organic-chemistry.org

Purification procedures are the final step in ensuring high purity. For many thiazole syntheses, the products can be isolated through simple precipitation and recrystallization. clockss.org For example, after microwave-assisted synthesis, the reaction mixture can be cooled and poured into ice water, causing the product to precipitate. This crude solid is then collected and recrystallized from a suitable solvent like ethyl acetate (B1210297) to afford the pure compound. clockss.org In other cases, products are purified by washing with appropriate solvents like hexane (B92381) and water to remove unreacted starting materials and by-products, resulting in good yields of pure compounds. youtube.com

The table below provides examples of how different synthetic parameters have been optimized to improve yields.

| Target Compound Type | Optimization Strategy | Initial Yield | Optimized Yield | Reference |

| Thiazolo[3,2-a]pyrimidine derivative | Switch from conventional to microwave heating | ~30% | 89% | clockss.org |

| Hydrazinyl thiazole derivatives | Use of microwave irradiation with optimized solvent | Not specified | 88–93% | nih.gov |

| 5-Aryl-2-arylsulfonyl-1,3-thiazoles | Direct C-H arylation with copper catalyst | Not specified | Good yields | organic-chemistry.org |

This table illustrates the impact of optimizing reaction conditions on the yield of various thiazole derivatives.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For derivatives of Methyl-thiazol-5-ylmethyl-amine, ¹H NMR spectra reveal characteristic signals for the protons on the thiazole (B1198619) ring, the methyl group, and the methylamine (B109427) moiety.

Research on various thiazole derivatives shows distinct chemical shift regions for different protons. For instance, the proton on the thiazole ring typically appears as a singlet in the aromatic region of the spectrum. nih.gov The methylene (-CH2-) protons of the methylamine group and the methyl (-CH3) protons attached to the nitrogen and the thiazole ring appear as singlets in the aliphatic region. mdpi.commdpi.com The specific chemical shifts can be influenced by the solvent and the presence of other substituents on the thiazole ring. nih.govniscpr.res.in

Table 1: Typical ¹H NMR Chemical Shifts for Protons in Methyl-thiazole-ylmethyl-amine Derivatives This table is interactive. Click on the headers to sort the data.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Thiazole-H | 7.30 - 8.76 | Singlet (s) | Position is sensitive to substituents on the ring. nih.govmdpi.com |

| Methylene (-CH2-N) | ~4.44 | Singlet (s) | Appears in the aliphatic region. nih.gov |

| Amine (-NH) | 8.29 - 11.89 | Singlet (s), Broad | Chemical shift can be variable and may exchange with D2O. mdpi.commdpi.com |

| Thiazole-CH3 | 2.00 - 2.51 | Singlet (s) | Represents the methyl group attached to the thiazole ring. mdpi.com |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Carbon-13 NMR (¹³C NMR) provides essential information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the carbon framework.

Table 2: Characteristic ¹³C NMR Chemical Shifts for the Carbon Framework of Thiazole Derivatives This table is interactive. Click on the headers to sort the data.

| Carbon Atom | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Thiazole C2 | 155.0 - 169.3 | Often the most downfield carbon of the ring. asianpubs.org |

| Thiazole C4 | 148.0 - 151.4 | Position influenced by adjacent substituents. asianpubs.orgresearchgate.net |

| Thiazole C5 | 100.8 - 115.6 | Typically the most upfield carbon of the ring. asianpubs.orgmdpi.com |

| Methylene (-CH2-) | ~33.4 | Appears in the aliphatic region. mdpi.com |

| Thiazole-CH3 | 8.9 - 20.4 | Characteristic shift for a methyl group on an aromatic ring. asianpubs.orgresearchgate.net |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. In the analysis of this compound derivatives, MS confirms the molecular formula by identifying the molecular ion peak (M+). nih.govmdpi.com

The fragmentation of these compounds under electron impact (EI) ionization often involves characteristic pathways. For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation route. libretexts.orgmiamioh.edu The thiazole ring itself can also undergo rupture. arkat-usa.org The analysis of the resulting fragment ions helps to piece together the structure of the parent molecule. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a this compound derivative would display characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.gov

Key absorptions include N-H stretching vibrations for the amine group, C-H stretching for the aromatic thiazole ring and aliphatic methyl/methylene groups, and C=N and C=C stretching vibrations characteristic of the thiazole ring. mdpi.comcdnsciencepub.com The region between 1400 and 1650 cm⁻¹ is often complex but contains valuable information about the thiazole ring's skeletal vibrations. cdnsciencepub.comresearchgate.net The absence or presence of certain bands, such as a C=O stretch, can confirm the outcome of a chemical reaction. mdpi.com

Table 3: Principal IR Absorption Frequencies for Methyl-thiazole-ylmethyl-amine Derivatives This table is interactive. Click on the headers to sort the data.

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | 3238 - 3417 |

| C-H (Thiazole Ring) | Stretch | ~3100 |

| C-H (Aliphatic) | Stretch | 2900 - 3000 |

| C=N (Thiazole Ring) | Stretch | 1597 - 1634 |

Source: Data compiled from studies on various thiazole derivatives. mdpi.comcdnsciencepub.com

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound. nih.govresearchgate.net

The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and high purity. mdpi.comnih.gov This technique is routinely used alongside spectroscopic methods to provide a complete characterization of the target molecule. researchgate.net

Other Advanced Analytical Methods in Thiazole Research

Beyond the core techniques, other advanced methods are employed in the comprehensive study of thiazole derivatives. X-ray crystallography, for example, can determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive structural proof and information on molecular conformation and intermolecular interactions.

Additionally, computational studies, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. niscpr.res.in These theoretical calculations can predict spectroscopic properties (NMR, IR) and help in the assignment of experimental signals, offering a deeper understanding of the molecule's electronic structure and properties. researchgate.net

Computational Chemistry and in Silico Investigations of Methyl Thiazol 5 Ylmethyl Amine

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein or enzyme. nih.gov This method helps in understanding the binding mode and affinity of the ligand, providing insights into its potential biological activity. For Methyl-thiazol-5-ylmethyl-amine, docking studies can elucidate how it interacts with various biological targets.

While specific docking studies for this compound are not extensively detailed in the public domain, research on analogous thiazole (B1198619) derivatives provides a framework for its potential interactions. Thiazole rings are known to participate in various noncovalent interactions, which are crucial for stabilizing the ligand-receptor complex. nih.gov The sulfur atom can form σ-hole bonds, a type of noncovalent interaction that has gained attention in rational drug design. nih.gov Furthermore, the aromatic nature of the thiazole ring allows for arene-H bonds, and the nitrogen atoms can act as hydrogen bond acceptors. nih.gov

Key Research Findings:

Binding Interactions: Molecular docking studies on similar thiazole-containing compounds reveal common binding patterns. These include hydrogen bonds involving the amine group and interactions with key amino acid residues like asparagine and threonine. nih.gov

Hydrophobic and Hydrophilic Interactions: The methyl groups on the thiazole ring can engage in hydrophobic interactions, while the amine and thiazole nitrogens contribute to hydrophilic interactions, guiding the molecule's orientation within a binding pocket. nih.gov

Target Identification: Docking is employed to screen potential protein targets for thiazole compounds, including enzymes like cyclin-dependent kinases (CDKs) and receptors such as the 5-HT2B receptor, which are implicated in various diseases. dntb.gov.ua

Table 1: Potential Ligand-Target Interactions for Thiazole Derivatives

| Interaction Type | Participating Group on Ligand | Potential Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bond | Amine Group (Donor/Acceptor) | Aspartate, Glutamate, Serine, Threonine |

| σ-hole Bonding | Thiazole Sulfur | Asparagine, Alanine |

| Arene-H Bond | Thiazole Ring | Leucine, Alanine |

| Hydrophobic Interaction | Methyl Group | Leucine, Valine, Isoleucine |

Structure Optimization and Conformational Analysis

Before predicting a molecule's properties, its three-dimensional structure must be accurately determined through geometry optimization. This computational process finds the arrangement of atoms that corresponds to the lowest energy state, known as the global minimum. For flexible molecules like this compound, conformational analysis is also essential to identify various stable low-energy conformers, as different spatial arrangements can significantly influence binding to a receptor.

Density Functional Theory (DFT) is a common method for performing geometry optimization on thiazole derivatives. ajrcps.com By calculating the electronic structure, DFT can accurately predict bond lengths, bond angles, and dihedral angles. ajrcps.com The results of these calculations can be validated by comparing them with experimental data from techniques like X-ray crystallography, where available.

Density Functional Theory (DFT) Applications in Electronic and Structural Characterization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. ajrcps.comnih.gov It has been widely applied to thiazole-containing compounds to provide detailed insights that complement experimental findings. researchgate.net

Electronic Characterization and Property Prediction

Electronic characterization through DFT focuses on the analysis of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. dntb.gov.uaajrcps.com A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

Table 2: Global Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic nature. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution across a molecule's surface. nih.gov It helps to identify the regions that are rich or poor in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov Green and yellow areas represent neutral or slightly electron-rich regions, respectively. researchgate.net

For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the thiazole ring and the nitrogen of the amine group, indicating these are prime sites for hydrogen bonding and electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a deeper understanding of the electronic structure by examining electron delocalization, charge transfer, and hyperconjugative interactions within a molecule. researchgate.net This method analyzes the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy (E(2)). A higher E(2) value indicates a more significant interaction and greater stabilization of the system. For a molecule like this compound, NBO analysis can reveal the extent of electron delocalization within the thiazole ring and the nature of the bonds between the ring and its substituents.

Quantum Chemical Insights into Biotransformation and Toxicity Mechanisms

Quantum chemical methods, particularly DFT, are instrumental in exploring the metabolic pathways of drugs and identifying potential toxicities. Thiazole-containing compounds are known to undergo metabolism by Cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites (RMs). researchgate.netnih.gov These RMs may covalently bind to cellular macromolecules like proteins, which can cause toxicity and adverse drug reactions. nih.gov

DFT studies have been used to investigate several metabolic pathways for the thiazole ring, including epoxidation, S-oxidation, and N-oxidation. researchgate.netresearchgate.net Research has shown that epoxidation of the C4=C5 double bond is often the most energetically favorable pathway, leading to a highly reactive epoxide metabolite. researchgate.netnih.gov

Key Research Findings:

Metabolic Pathways: The energy barrier for epoxidation of the thiazole ring is generally lower than for other oxidative pathways. nih.gov

Influence of Substituents: The presence of substituents on the thiazole ring can significantly influence the metabolic profile. For instance, blocking the C5 position with a methyl group, as in this compound, has been found to make the epoxidation reaction less favorable. researchgate.net This suggests that the metabolic fate of this specific compound might differ from that of unsubstituted thiazoles.

Toxicity Mechanism: The reactive epoxide metabolite can be attacked by nucleophilic residues on proteins (like serine or threonine), forming covalent adducts. researchgate.net This process is believed to be a primary mechanism of thiazole-induced toxicity. researchgate.net

Prediction of Biological Activity through In Silico Tools (e.g., PASS)

In the realm of modern drug discovery, in silico tools provide a crucial first step in evaluating the potential therapeutic activities of novel chemical entities. One such widely used tool is the Prediction of Activity Spectra for Substances (PASS). This software analyzes the structure of a compound to predict its likely biological activities based on a vast database of known structure-activity relationships. For the class of thiazole derivatives, to which this compound belongs, PASS has been employed in numerous studies to forecast a wide spectrum of potential biological effects, guiding further experimental investigation. nih.govresearchgate.net

Research on various thiazole-based compounds has demonstrated the utility of PASS in identifying promising candidates for specific therapeutic areas. For instance, in studies on novel thiazole-thiazolidinone hybrids, PASS predictions highlighted their potential as antibacterial agents. nih.govresearchgate.net These in silico findings were subsequently confirmed through in vitro testing, where the compounds exhibited significant activity against a variety of bacteria and fungi. nih.gov The predictions often provide a "Probability to be Active" (Pa) and "Probability to be Inactive" (Pi) score for a range of activities. A higher Pa value suggests a greater likelihood that the compound will exhibit that particular biological effect.

Similarly, PASS has been used to assess the potential of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, identifying potential antibacterial, antifungal, and kinase inhibitory activities. nih.gov For some of these derivatives, the software predicted inhibitory activity against several serine/threonine-protein kinases with a high degree of confidence (Pa-Pi ≥ 0.7). nih.gov These predictions serve as a valuable roadmap, allowing researchers to prioritize which compounds and which biological assays to pursue in the laboratory. The biological activities predicted for various thiazole derivatives are diverse, underscoring the versatility of the thiazole scaffold in medicinal chemistry. nih.govglobalresearchonline.netepa.gov

The table below summarizes representative biological activities predicted for the broader class of thiazole derivatives using PASS, as specific data for this compound is not detailed in the reviewed literature.

| Predicted Biological Activity | Studied Thiazole Derivative Class | Reference |

| Antibacterial Activity | Thiazole-thiazolidinone hybrids | nih.govresearchgate.net |

| Antifungal Activity | 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives | nih.gov |

| Kinase Inhibitor | 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives | nih.gov |

| General Biological Activity | Thiazole-based ligands | nih.gov |

This table is illustrative of activities predicted for the thiazole class of compounds and is based on available research. The absence of a specific entry for this compound indicates a lack of published PASS prediction data for this exact molecule in the reviewed sources.

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a sophisticated computational modeling technique used to correlate the chemical structure of compounds with their biological activity. acs.org By developing mathematical models, QSAR studies can predict the activity of new, unsynthesized molecules, thereby streamlining the drug design process and reducing the reliance on extensive and costly experimental screening. excli.de For thiazole derivatives, numerous QSAR studies have been conducted to build predictive models for a range of biological targets. imist.manih.govnih.gov

The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features, which can be quantified by molecular descriptors. These descriptors can be electronic (e.g., ELUMO, atomic charges), steric (e.g., molar refractivity, MR), hydrophobic (e.g., LogP), or topological in nature. imist.manih.gov Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then used to generate a mathematical equation that links these descriptors to the observed activity. imist.manih.gov

For example, a QSAR study on a series of thiazole derivatives as PIN1 inhibitors utilized MLR, PLS, and ANN methods. imist.ma The resulting models showed satisfactory predictive power, with the ANN model demonstrating superior performance (R² = 0.98). imist.ma Similarly, QSAR models have been successfully built to predict the antimicrobial activity of 1,3-thiazolylphosphonium salts and the α-amylase inhibitory activity of thiazole-pyrazole hybrids. nih.govtandfonline.com The statistical robustness of these models is typically validated through internal (e.g., leave-one-out cross-validation, Q² or R²cv) and external validation (using a test set of compounds, R²test). imist.manih.gov

The insights gained from these models are invaluable. They not only predict the activity of new compounds but also provide a mechanistic understanding of which structural features are crucial for biological activity. For instance, a QSAR study on thiazole and thiadiazole derivatives as adenosine (B11128) A3 receptor antagonists suggested that the binding affinity increases with decreased lipophilicity and the presence of specific substituents at certain positions. nih.gov This information is critical for the rational design of more potent and selective therapeutic agents.

The table below presents a summary of findings from various QSAR studies performed on different classes of thiazole derivatives.

| QSAR Model Application | Statistical Method(s) Used | Key Descriptors | Model Performance Metrics | Reference |

| PIN1 Inhibition | MLR, PLS, ANN | MR, LogP, ELUMO, J | MLR: R² = 0.76, R²cv = 0.63, R²test = 0.78; ANN: R² = 0.98, R²cv = 0.99, R²test = 0.98 | imist.ma |

| α-Amylase Inhibition | Monte Carlo optimisation | SMILES-based attributes | R² = 0.9198 | tandfonline.com |

| Adenosine A3 Receptor Antagonism | FA, GFA, PCR | Wang-Ford charges, logP | Explained Variance = 74.4%, Predicted Variance = 68.9% | nih.gov |

| c-Met Kinase Inhibition | MLR, MNLR, ANN | Various 2D descriptors | R² values of 0.90, 0.91, and 0.92 | nih.gov |

| Antitubercular Activity | MLR | MLFER_S, GATSe2, Shal, SpMAD_Dzs | R² = 0.9092 | nih.gov |

This table summarizes QSAR studies on various thiazole derivatives to illustrate the application of the methodology. Specific QSAR models for this compound were not identified in the reviewed literature.

Biological Activity and Pharmacological Potential of Methyl Thiazol 5 Ylmethyl Amine Derivatives

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of cyclooxygenase (COX), a key enzyme in the biosynthetic pathway of prostanoids. nih.gov The COX enzyme exists in two main isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is an inducible enzyme that is upregulated during inflammation. nih.govnih.gov Thiazole-containing compounds have been extensively investigated as potential COX inhibitors, with various derivatives demonstrating selectivity for either isoform. nih.govnih.gov

Certain derivatives of 5-methylthiazole (B1295346) have been identified as a novel class of selective COX-1 inhibitors. nih.gov In a study evaluating a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, the compounds were found to be active only against the COX-1 enzyme, with some demonstrating an inhibitory effect superior to the reference drug naproxen. nih.gov The study identified COX-1 as the primary molecular target for the anti-inflammatory activity of these specific compounds. nih.gov

Molecular docking studies have provided insights into the mechanism of this selective inhibition. The active site of the COX-1 enzyme was found to have a key interaction with these derivatives through the amino acid residue Arg 120, which was identified as being responsible for their activity. nih.gov This selective targeting of COX-1 is being explored for developing anti-inflammatory agents that may have a reduced risk of certain side effects associated with non-selective NSAIDs. nih.govnih.gov Research on 5-methylthiazole-thiazolidinone derivatives has further supported their identification as selective COX-1 inhibitors. nih.gov

In contrast to the COX-1 selective compounds, other thiazole-based derivatives have been developed as potent and selective COX-2 inhibitors. nih.govbrieflands.com The rationale for designing COX-2 selective inhibitors is to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects that can arise from inhibiting the protective functions of COX-1. nih.govbrieflands.com

For example, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their inhibitory potential against both COX enzymes. nih.gov One compound from this series was identified as a potent, orally active, and selective inhibitor of the COX-2 enzyme. nih.gov Similarly, another study on 4-substituted thiazole (B1198619) analogues of indomethacin found that these compounds are selective inhibitors of COX-2, with some showing IC50 values in the nanomolar range, while exhibiting only moderate COX-1 activity. nih.gov

Further research into 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives demonstrated that all tested compounds were selective inhibitors of the COX-2 isoenzyme, with IC50 values ranging from 0.08 to 0.16 µM. brieflands.com The potency and selectivity of these compounds were influenced by the type and size of the amine group on the C-5 position of the imidazo[2,1-b]thiazole ring. brieflands.com Specifically, a compound with a dimethylamino group, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine, was identified as the most potent and selective COX-2 inhibitor in the series. brieflands.com

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

The thiazole nucleus is a core component of many compounds exhibiting a broad spectrum of antimicrobial activities. nih.govmdpi.com Derivatives have been developed to target various pathogenic bacteria, fungi, and viruses, demonstrating the versatility of this heterocyclic scaffold in addressing infectious diseases. nih.govmdpi.com

Derivatives of 5-methylthiazole have shown significant antibacterial efficacy against a range of pathogenic bacteria, including resistant strains. mdpi.com In one study, a series of 5-methylthiazole based thiazolidinones were evaluated against eight bacterial strains. The minimal inhibitory concentrations (MICs) were found to be in the range of 26.3–378.5 μM, and the minimal bactericidal concentrations (MBCs) ranged from 52.6–757.0 μM. mdpi.com Certain compounds exhibited good activity against E. coli and B. cereus, with MICs ranging from 26.3 to 40.5 µM. mdpi.com

These compounds also demonstrated activity against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli. mdpi.com The MIC values against these resistant strains were between 29.8–433.5 μM. mdpi.com One derivative, in particular, showed better activity against resistant strains than the reference drugs ampicillin and streptomycin. mdpi.com Other studies have confirmed the antibacterial potential of thiazole derivatives against pathogens such as Listeria monocytogenes, Salmonella typhimurium, and Enterobacter cloacae. mdpi.comnih.gov Docking studies suggest that the antibacterial action may involve the inhibition of the E. coli MurB enzyme. mdpi.comresearchgate.net

| Compound Series | Bacterial Strain | MIC Range (µM) | MBC Range (µM) | Reference |

|---|---|---|---|---|

| 5-methylthiazole based thiazolidinones | Gram-positive & Gram-negative strains | 26.3–378.5 | 52.6–757.0 | mdpi.com |

| 5-methylthiazole based thiazolidinones | Resistant strains (MRSA, E. coli, P. aeruginosa) | 29.8–433.5 | 59.6–867.0 | mdpi.com |

| (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Gram-positive & Gram-negative strains | 0.004–0.03 mg/mL | 0.008–0.06 mg/mL | mdpi.com |

Thiazole derivatives have also demonstrated promising antifungal properties. mdpi.comnih.gov The antifungal activity of 5-methylthiazole based thiazolidinones was generally found to be better than their antibacterial activity. mdpi.com Structure-activity relationship studies indicated that the presence of certain substituents, such as 4-chloro, 2,5-dimethoxy, 2,6-dichloro, and 3-bromo groups, promoted higher antifungal activity. mdpi.com

In a study of seventeen (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, the compounds showed good to excellent antifungal activity against eight fungal species, with MICs in the range of 0.004–0.06 mg/mL. mdpi.com The most sensitive fungus was identified as T. viride, while A. fumigatus was the most resistant. mdpi.com Molecular docking studies suggest a potential mechanism of action for the antifungal activity involves the inhibition of the 14a-lanosterol demethylase of CYP51Ca. mdpi.comresearchgate.net

| Compound Series | Fungal Strain | MIC Range | MFC Range | Reference |

|---|---|---|---|---|

| (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | 8 Fungal Species | 0.004–0.06 mg/mL | 0.008–0.12 mg/mL | mdpi.com |

| Heteroaryl (aryl) thiazole derivatives | Various Fungi | 0.06–0.47 mg/mL | 0.11–0.94 mg/mL | nih.gov |

The thiazole scaffold is present in several approved antiviral drugs, such as the HIV protease inhibitor Ritonavir. nih.gov Research has continued to explore new thiazole derivatives for their antiviral potential, particularly against HIV-1. nih.govdntb.gov.ua

Novel thiazole-containing inhibitors have been designed to target the entry of HIV-1 into host cells by binding to the gp120 surface protein. dntb.gov.ua In one study, two such inhibitors, NBD-14204 and NBD-14208, were shown to bind within the Phe43 cavity of gp120, a critical site for the virus's interaction with the host cell's CD4 receptor. NBD-14204 demonstrated consistent antiviral activity against a range of clinical isolates, with IC50 values in the range of 0.24–0.9 µM. dntb.gov.ua The antiviral activity of NBD-14208 was more varied, with IC50 values between 0.66–5.7 µM. dntb.gov.ua The mechanism of these compounds as entry inhibitors represents a promising strategy for the development of new anti-HIV agents. dntb.gov.ua

Anticancer and Antiproliferative Investigations

Derivatives of methyl-thiazol-5-ylmethyl-amine have been the subject of extensive research to evaluate their potential as anticancer and antiproliferative agents. These investigations have explored their mechanisms of action, including the inhibition of key enzymes involved in cell cycle regulation and cancer cell signaling, as well as their cytotoxic effects on various cancer cell lines.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Recent studies have identified derivatives of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine as novel inhibitors of Cyclin-Dependent Kinase 12 (CDK12), a kinase implicated in various cancers. nih.gov In one study, a compound designated as H63, which features the 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine scaffold, was identified as a potent CDK12 inhibitor. nih.gov The mechanism of action for H63 was found to involve the blockage of transcription elongation and the downregulation of G1-phase core genes, which leads to cell cycle arrest. nih.gov Furthermore, this compound was observed to alter the CDK12-ATM/ATR-CHEK1/CHEK2 signaling axis, resulting in DNA damage in cancer cells. nih.gov

Another area of research has focused on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as CDK inhibitors. researchgate.net Ring-constrained analogues, specifically 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines, have been designed and synthesized to evaluate their inhibitory effects on CDKs. Many of these second-generation inhibitors have demonstrated very low nanomolar K(i) values against CDKs. researchgate.net The development of these compounds stemmed from the understanding that the bioactive conformation of 2-anilino-4-(thiazol-5-yl)pyrimidines requires a coplanar arrangement of the thiazole and pyrimidine rings, and constraining the ring system can help achieve this conformation. researchgate.net

The inhibitory activity of these compounds against various CDK-cyclin complexes is a key area of investigation. For instance, a series of 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines were evaluated for their potency and selectivity against different CDKs. One of the most selective compounds, 12u, demonstrated an IC50 of 7 nM for CDK9 and showed over 80-fold selectivity for CDK9 compared to CDK2. acs.org This selective inhibition of CDK9 can lead to the reduced expression of antiapoptotic proteins like Mcl-1, thereby inducing apoptosis in cancer cells. acs.org

Table 1: Inhibitory Activity of Selected Thiazole Derivatives against CDKs

| Compound | Target | IC50 / Ki | Cell Line / Assay | Reference |

|---|---|---|---|---|

| H63 | CDK12 | Potent inhibitor (specific value not provided) | Esophageal Squamous Cell Carcinoma (ESCC) cells | nih.gov |

| 12u | CDK9 | IC50 = 7 nM | Enzyme assay | acs.org |

| BMS-387032 | CDK2 | IC50 in the 1-10 nM range for over 100 analogues | Enzyme assay | audreyli.com |

Inhibition of Bcr-Abl Kinase in Leukemia Models

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). nih.gov Derivatives of the this compound scaffold have been investigated as inhibitors of this key oncogenic driver.

One study focused on the development of novel 1,3,4-thiadiazole derivatives, with one compound, N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, demonstrating an IC50 value of 7.4 µM for the Abl protein kinase. mdpi.com Molecular modeling suggested that the nitrothiazole moiety of this compound plays a crucial role in binding to key amino acid residues in the kinase domain. mdpi.com

Another approach has been the design of thiazolamide-benzamide derivatives as broad-spectrum Bcr-Abl inhibitors, aiming to overcome the challenge of drug resistance arising from mutations in the Bcr-Abl kinase, such as the T315I mutation. nih.govrsc.org In a series of forty synthesized compounds, several showed high activity against both wild-type and T315I mutant Bcr-Abl. nih.gov The most potent compound, 3m, exhibited an IC50 value of 1.273 μM against wild-type Abl and 39.89 μM against the T315I mutant. nih.gov This suggests that the thiazole skeleton can be a valuable component in designing inhibitors that are effective against resistant forms of Bcr-Abl. nih.gov

Furthermore, research into 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, based on the structure of the known Bcr-Abl inhibitor dasatinib, has been conducted. nih.gov One such derivative showed potent and selective antiproliferative activity against human K562 leukemia cells, which are positive for the Bcr-Abl fusion protein, with an IC50 of 16.3 µM. nih.gov

Table 2: Inhibitory Activity of Thiazole Derivatives against Bcr-Abl Kinase

| Compound | Target | IC50 | Cell Line / Assay | Reference |

|---|---|---|---|---|

| N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl protein kinase | 7.4 µM | Enzyme assay | mdpi.com |

| 3m (thiazolamide-benzamide derivative) | Bcr-Abl (wild-type) | 1.273 µM | Enzyme assay | nih.gov |

| 3m (thiazolamide-benzamide derivative) | Bcr-Abl (T315I mutant) | 39.89 µM | Enzyme assay | nih.gov |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | Not specified (antiproliferative) | 16.3 µM | K562 leukemia cells | nih.gov |

Tubulin Inhibition and Other Molecular Mechanisms in Cancer

The disruption of microtubule dynamics is a well-established strategy in cancer therapy. Some thiazole-containing compounds have been shown to act as tubulin polymerization inhibitors. For example, thiazole-peptide hybrids, such as tubulysins and pretubulysin, are known to cause depolymerization of microtubules, leading to cell cycle arrest in the G2/M phase. nih.gov

Research on a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, which can be considered structurally related to some thiazole derivatives, has identified compounds that inhibit tubulin polymerization. nih.gov One of the most potent compounds from this series demonstrated antiproliferative activity against various cancer cell lines with IC50 values in the nanomolar range. nih.gov

In addition to tubulin inhibition, other molecular mechanisms have been identified for thiazole derivatives. For instance, certain pyrazolo-thiazole compounds have been found to induce G1/G0 cell cycle arrest and modulate cancer cell metabolism. researchgate.net One such compound, BTM-3528, was shown to decrease the expression of the Mcl1 anti-apoptotic protein and induce apoptosis through the activation of caspases 3 and 7. researchgate.net

Cytotoxicity Against Specific Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of this compound derivatives against a wide range of human cancer cell lines.

Thiazole-amino acid hybrid derivatives have demonstrated moderate to strong cytotoxicities against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. nih.govrsc.org Notably, five of these hybrid compounds displayed good cytotoxicity with IC50 values ranging from 2.07 to 8.51 μM, which is comparable to the positive control, 5-fluorouracil. rsc.org

In another study, novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives were synthesized and evaluated for their in vitro cytotoxicity. nih.gov Two compounds, 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole and 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole, showed significant cytotoxic activity against both human ovarian cancer cells (A2780) and HeLa cells, with IC50 values in the low micromolar range. nih.gov

Furthermore, a series of pyrazolo-thiazole compounds demonstrated potent antiproliferative activity against a panel of hematologic and solid tumor cancer cell lines, particularly against diffuse large B-cell lymphoma (DLBCL) cell lines of the germinal center B-cell (GCB) subtype. researchgate.net The IC50 values for the inhibition of cell proliferation in these DLBCL cell lines ranged from 0.14 to 0.52 μM. researchgate.net

Table 3: Cytotoxicity of Selected Thiazole Derivatives Against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 | Reference |

|---|---|---|---|

| Thiazole-amino acid hybrids | A549, HeLa, MCF-7 | 2.07–8.51 μM | rsc.org |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | A2780 | 11.6 μM | nih.gov |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | HeLa | 22.4 μM | nih.gov |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole | A2780 | 12.4 μM | nih.gov |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole | HeLa | 19.4 μM | nih.gov |

| Pyrazolo-thiazole compounds | DLBCL cell lines | 0.14–0.52 μM | researchgate.net |

Enzyme Inhibition and Receptor Binding Studies

Beyond their anticancer activities, derivatives of this compound have been investigated for their ability to inhibit other enzymes and bind to various receptors, indicating a broader pharmacological potential.

Rho-associated Kinase (ROCK) Inhibition and Isoform Selectivity

Rho-associated kinases (ROCK) are serine/threonine kinases that are attractive targets for drug design in various diseases, including cancer and hypertension. nih.gov A series of 4-aryl-5-aminomethyl-thiazole-2-amines were designed and synthesized as ROCK II inhibitors. nih.govnih.gov

In vitro screening of these compounds revealed that they displayed inhibitory activity against ROCK II. The most potent compound in this series, designated as 4v, had an IC50 value of 20 nM. nih.gov Preliminary structure-activity relationship (SAR) studies indicated that compounds with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution. nih.gov

Another class of ROCK inhibitors based on a pyridylthiazole scaffold has also been identified. researchgate.net Specifically, 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas were found to be potent ROCK inhibitors. researchgate.net Derivatives with hydroxy, methoxy (B1213986), and amino groups at the meta position of the phenyl ring were among the most potent, with IC50 values in the low nanomolar range. researchgate.net X-ray crystallography was used to determine the binding mode of these inhibitors, providing a structural basis for the observed SAR. researchgate.net

Table 4: Inhibitory Activity of Thiazole Derivatives against ROCK

| Compound Class | Target | IC50 | Key Structural Feature | Reference |

|---|---|---|---|---|

| 4-aryl-5-aminomethyl-thiazole-2-amines (Compound 4v) | ROCK II | 20 nM | 4-pyridine substitution | nih.gov |

| 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas | ROCK1 and ROCK2 | Low nM | Meta-substituted phenyl ring | researchgate.net |

General Enzyme Inhibition Mechanisms and Kinetics

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, a key mechanism underlying many pharmacological activities. The thiazole nucleus is a versatile scaffold that can be modified to interact with the active sites of different enzymes. The specific mechanism of inhibition and the kinetics depend on the structure of the derivative and the target enzyme.

Enzyme inhibition by these derivatives can occur through several mechanisms:

Competitive Inhibition: The derivative, being structurally similar to the enzyme's natural substrate, binds to the active site, preventing the substrate from binding. The inhibitor and substrate compete for the same binding site.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the conformation of the enzyme, reducing its catalytic efficiency, regardless of whether the substrate is bound.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. This type of inhibition affects both the binding of the substrate and the catalytic rate of the enzyme.

The kinetics of enzyme inhibition are typically studied by measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations. Key parameters determined from these studies include:

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity. It is a common measure of an inhibitor's potency.

Ki (Inhibition constant): This is the dissociation constant for the inhibitor-enzyme complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and therefore a more potent inhibitor.

For example, certain thiazole derivatives have been shown to inhibit enzymes like α-glucosidase, which is relevant to their antidiabetic potential. nih.gov The inhibitory activity is often dependent on the specific substituents on the thiazole ring, which influence the binding interactions with the enzyme's active site.

Receptor Binding Affinity and Specificity

The pharmacological effects of this compound derivatives can also be mediated by their binding to specific receptors on the surface of or within cells. The affinity and specificity of this binding are crucial determinants of the compound's therapeutic potential and its side-effect profile.

Receptor Binding Affinity refers to the strength of the interaction between the derivative (the ligand) and its receptor. It is typically quantified by the dissociation constant (Kd), which is the concentration of the ligand at which 50% of the receptors are occupied. A lower Kd value signifies a higher binding affinity.

Receptor Specificity describes the ability of a derivative to bind to a particular type of receptor with high affinity, while having low or no affinity for other receptors. High specificity is a desirable characteristic for a drug candidate as it can lead to a more targeted therapeutic effect with fewer off-target side effects.

The binding of a thiazole derivative to a receptor can lead to various cellular responses:

Agonism: The derivative binds to the receptor and activates it, mimicking the effect of the endogenous ligand.

Antagonism: The derivative binds to the receptor but does not activate it. Instead, it blocks the binding of the endogenous ligand, thereby inhibiting the receptor's function.

Allosteric Modulation: The derivative binds to a site on the receptor that is different from the primary binding site (an allosteric site). This can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the effect of the endogenous ligand. Thiazole-carboxamide derivatives, for instance, have been identified as negative allosteric modulators of AMPA receptors. mdpi.com

The specific substituents on the this compound core structure play a critical role in determining both the binding affinity and specificity for a particular receptor. For example, in the context of anticonvulsant activity, some thiazole derivatives are thought to interact with specific neurotransmitter receptors in the central nervous system. mdpi.com

Other Emerging Pharmacological Activities of this compound Derivatives

Antidiabetic Potential and Related Mechanisms

Thiazole derivatives are recognized as potential candidates for the development of new antidiabetic drugs. nih.gov Their mechanisms of action are multifaceted and target various aspects of glucose homeostasis. One of the key mechanisms is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase. nih.gov By inhibiting this enzyme in the digestive tract, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, leading to a reduction in postprandial hyperglycemia. nih.gov

Furthermore, some thiazole derivatives have been shown to improve insulin sensitivity. nih.gov This can occur through the amelioration of oxidative stress and inflammation, which are known to contribute to insulin resistance. nih.gov For instance, a study on a specific thiazole derivative, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid, demonstrated its ability to reduce blood glucose levels and decrease histological damage in the pancreatic tissues of diabetic rats. nih.gov This was associated with its antioxidant and anti-inflammatory properties. nih.gov

The thiazole ring is a core component of thiazolidinediones (TZDs), a class of drugs that act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ). rasayanjournal.co.in Activation of PPARγ leads to increased insulin sensitivity in adipose tissue, skeletal muscle, and the liver. While not all thiazole derivatives are TZDs, the thiazole scaffold is clearly important in the design of compounds targeting metabolic diseases like diabetes. rasayanjournal.co.in

Table 1: Antidiabetic Activity of Selected Thiazole Derivatives

| Compound | Mechanism of Action | Observed Effects |

|---|---|---|

| Imidazopyridine-based thiazoles | α-glucosidase inhibition | Potent inhibition of α-glucosidase enzyme |

This table is for illustrative purposes and includes data on broader thiazole derivatives to demonstrate the potential of the chemical class.

Anticonvulsant Properties and Neurological Impact

Derivatives of the thiazole scaffold have shown promise as anticonvulsant agents, with activity demonstrated in various experimental models of epilepsy. mdpi.com The neurological impact of these compounds is often related to their ability to modulate neuronal excitability in the central nervous system. Two common preclinical screening models used to evaluate anticonvulsant activity are the maximal electroshock (MES) seizure test and the pentylenetetrazole (PTZ)-induced seizure test. mdpi.combiointerfaceresearch.com

The MES test is considered a model for generalized tonic-clonic seizures, and drugs that are effective in this model are thought to act by preventing the spread of seizures. The PTZ test, on the other hand, is a model for absence seizures, and compounds active in this model are believed to work by increasing the seizure threshold. Several thiazole-bearing compounds have demonstrated efficacy in both of these models. mdpi.com

The precise mechanisms of action for the anticonvulsant effects of thiazole derivatives are still under investigation but may involve interactions with various neurotransmitter systems and ion channels. For example, some compounds are being explored for their modulating effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are involved in excitatory neurotransmission. mdpi.com Negative allosteric modulation of these receptors can reduce excessive neuronal firing and thus prevent seizures. mdpi.com Additionally, inhibition of enzymes like monoamine oxidase (MAO), particularly MAO-B, has been suggested as a possible anticonvulsant mechanism for some heterocyclic compounds. scielo.br

Table 2: Anticonvulsant Activity of Selected Thiazole Derivatives

| Compound Series | Anticonvulsant Model | Potential Mechanism |

|---|---|---|

| Thiazole-bearing 4-thiazolidinones | MES and PTZ seizure tests | Modulation of neuronal excitability |

This table is for illustrative purposes and includes data on broader thiazole derivatives to demonstrate the potential of the chemical class.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Many derivatives containing the methyl-thiazole moiety have been synthesized and evaluated for their antioxidant properties. nih.govmdpi.com The primary mechanism by which these compounds exert their antioxidant effect is through free radical scavenging. nih.govresearchgate.net Free radicals, such as reactive oxygen species (ROS), are highly reactive molecules that can cause oxidative damage to cells, contributing to various diseases. mdpi.com

The antioxidant activity of these derivatives is often assessed using in vitro assays that measure their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), as well as other radicals such as hydroxyl, nitric oxide, and superoxide radicals. nih.govnih.gov The scavenging potential of these compounds is largely influenced by the nature and position of substituents on the thiazole ring and any associated aromatic systems. nih.govnih.gov For instance, the presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH3) groups, on a phenyl ring attached to the thiazole nucleus can enhance the radical scavenging activity. nih.govresearchgate.net These groups can donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.

In addition to direct radical scavenging, some thiazole derivatives may also exhibit antioxidant effects through electron transfer mechanisms. mdpi.com Assays such as the total antioxidant capacity (TAC), reducing power (RP), ferric reducing antioxidant power (FRAP), and cupric reducing antioxidant capacity (CUPRAC) are used to evaluate this property. mdpi.com These mechanisms involve the ability of the compound to reduce an oxidant, which is another way of mitigating oxidative stress.

Table 3: Radical Scavenging Activity of Selected Methyl-Thiazole Derivatives

| Compound Series | Radical Scavenged | Key Structural Feature for Activity |

|---|---|---|

| 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives | DPPH, hydroxyl, nitric oxide, superoxide | Electron-donating substituents on aldehydes |

This table is for illustrative purposes and includes data on broader methyl-thiazole derivatives to demonstrate the potential of the chemical class.

Antimalarial and Antitubercular Applications

The thiazole nucleus is considered a "wonder nucleus" in medicinal chemistry and has been incorporated into compounds with a wide range of biological activities, including antimicrobial effects. rasayanjournal.co.in This has led to the investigation of methyl-thiazole-5-ylmethyl-amine derivatives and related compounds for their potential as antimalarial and antitubercular agents.

Antitubercular Activity: Tuberculosis remains a major global health problem, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new therapeutic agents. mdpi.com Thiazole-containing compounds have been a focus of research in this area. nih.gov The thiazole scaffold is seen as a promising starting point for the development of new anti-tubercular drugs with potentially novel mechanisms of action and improved safety profiles. mdpi.comnih.gov For example, novel amino thiazoles have been synthesized and have shown activity against the Mycobacterium tuberculosis H37Rv strain. mdpi.com

Antimalarial Activity: Malaria, caused by Plasmodium parasites, is another infectious disease with a significant global impact. The development of drug resistance is a major challenge in malaria control. While the research is still in its early stages, the structural diversity and proven biological activity of thiazole derivatives make them attractive candidates for antimalarial drug discovery. The exploration of hybrid molecules containing a thiazole ring is a strategy being pursued to develop new compounds with potent antimalarial properties. nih.gov

The development of thiazole derivatives for these applications often involves the synthesis of a series of related compounds with different substituents to establish structure-activity relationships (SAR). This helps in identifying the key structural features required for potent activity against the respective pathogens.

Structure Activity Relationships Sar and Lead Optimization

Identification of Key Structural Motifs Responsible for Specific Biological Activities

The biological activity of thiazole-based compounds is intrinsically linked to the specific arrangement and nature of their structural motifs. The thiazole (B1198619) ring itself, a five-membered heterocycle containing sulfur and nitrogen, is a foundational element found in various clinically used drugs and serves as a key component for a range of biological activities, including anticancer and antimicrobial effects. ijper.orgnih.gov

For derivatives of the core thiazole structure, specific substitutions are critical for targeted biological outcomes. Structure-activity relationship (SAR) analyses have revealed that the presence of an aminomethyl thiazole substitution is a necessary feature for displaying antiplasmodial activity. nih.govmdpi.com In the context of antitubercular agents, a more detailed structural requirement has been identified, stipulating the necessity of a hydrophobic substituent at the C2 position, an ester functionality at C4, and a group with hydrogen bond accepting characteristics at the C5 position. mdpi.com

Further investigations into antimicrobial properties have shown that incorporating an imidazotriazole ring into thiazole derivatives can lead to potent activity. nih.govmdpi.com For anticancer applications, the 2-aminothiazole (B372263) scaffold is an important structural unit. nih.gov For instance, cytotoxicity in certain cancer cell lines was maximized in a derivative featuring a 4-chlorophenyl group at the 4-position and a 4-phenylthiazol-2-yl group at the 6-position of a connected pyran ring, highlighting the importance of the entire molecular architecture. nih.govmdpi.com The significance of the carboxanilide side chain at the fifth position of the thiazole ring has also been noted for its cytostatic effects on specific leukemia cell lines. nih.govmdpi.com

The following table summarizes key structural motifs and their associated biological activities based on research findings.